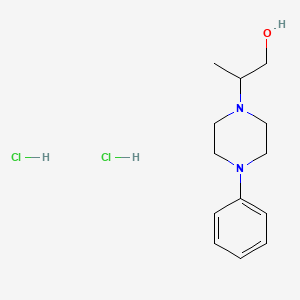
2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride is a chemical compound with a unique structure that includes a phenylpiperazine moiety.
Mechanism of Action
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft . The increased acetylcholine levels enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway plays a vital role in learning and memory. By enhancing the function of this pathway, the compound can alleviate symptoms of cognitive decline in diseases like Alzheimer’s .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing the transmission of signals in neurons involved in memory and cognition . This can help alleviate symptoms of cognitive decline in conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized and evaluated as acetylcholinesterase inhibitors . These compounds interact with enzymes like acetylcholinesterase, potentially influencing neurotransmission .
Cellular Effects
Related compounds have shown to influence cell function by modulating enzyme activity .
Molecular Mechanism
Related compounds have been found to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
The synthesis of 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 4-phenylpiperazine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid .
Chemical Reactions Analysis
2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenylpiperazine moiety can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly as a scaffold for designing drugs targeting neurological disorders.
Drug Discovery:
Chemical Biology: It is utilized in studying the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a phenylpiperazine moiety and is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
2-(4-Phenylpiperazin-1-yl)propan-1-amine: Similar in structure, this compound is used in proteomics research and has applications in studying protein interactions.
The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in scientific research and drug development.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-12(11-16)14-7-9-15(10-8-14)13-5-3-2-4-6-13;;/h2-6,12,16H,7-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFZNIFBYHWKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCN(CC1)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)

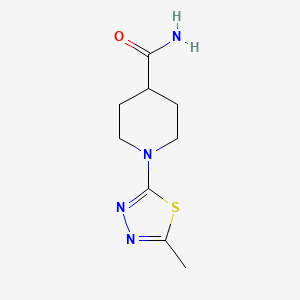
![1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2989392.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2989393.png)
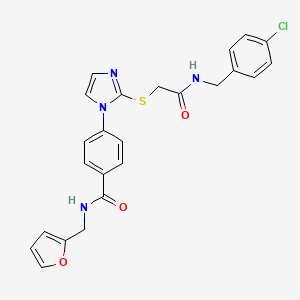
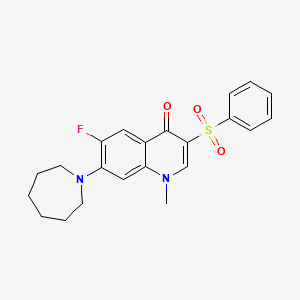
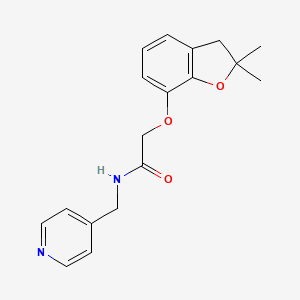
![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2989398.png)
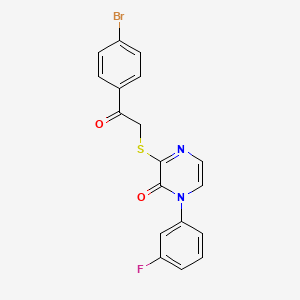
![2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B2989403.png)
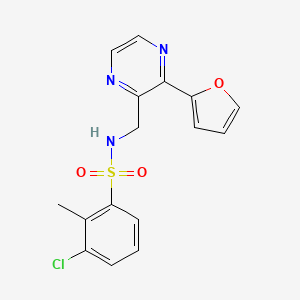
![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)
